molecular formula C16H33N3O3 B14726398 Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate CAS No. 6958-68-5

Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate

Cat. No.: B14726398
CAS No.: 6958-68-5
M. Wt: 315.45 g/mol
InChI Key: BFUIOWUPKPGBTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. The presence of both diethylamino and hydroxypropyl groups in its structure suggests that it may exhibit unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate typically involves a multi-step process:

    Formation of the Piperazine Core: The synthesis begins with the preparation of the piperazine core. This can be achieved by reacting ethylenediamine with diethyl carbonate under reflux conditions to form diethyl piperazine-1,4-dicarboxylate.

    Introduction of the Hydroxypropyl Group: The next step involves the introduction of the hydroxypropyl group. This can be done by reacting the diethyl piperazine-1,4-dicarboxylate with 3-chloro-1,2-propanediol in the presence of a base such as sodium hydroxide.

    Formation of the Butyl Ester: The final step involves the esterification of the carboxylate group with butanol in the presence of a strong acid catalyst such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The diethylamino group can be reduced to form a primary or secondary amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

    Biological Studies: The compound is used in studies investigating the interaction of piperazine derivatives with biological targets such as receptors and enzymes.

    Industrial Applications: It is used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The diethylamino group can interact with receptor sites, while the hydroxypropyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • Butyl 4-[3-(dimethylamino)-2-hydroxypropyl]piperazine-1-carboxylate
  • Butyl 4-[3-(diethylamino)-2-methoxypropyl]piperazine-1-carboxylate
  • Butyl 4-[3-(diethylamino)-2-hydroxyethyl]piperazine-1-carboxylate

Uniqueness

Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate is unique due to the presence of both diethylamino and hydroxypropyl groups, which confer distinct pharmacological properties. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

CAS No.

6958-68-5

Molecular Formula

C16H33N3O3

Molecular Weight

315.45 g/mol

IUPAC Name

butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H33N3O3/c1-4-7-12-22-16(21)19-10-8-18(9-11-19)14-15(20)13-17(5-2)6-3/h15,20H,4-14H2,1-3H3

InChI Key

BFUIOWUPKPGBTC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)N1CCN(CC1)CC(CN(CC)CC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.